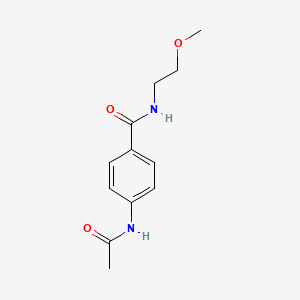![molecular formula C18H15N5O5 B4720947 N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-2,4-dinitrobenzamide](/img/structure/B4720947.png)
N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-2,4-dinitrobenzamide
Overview
Description
N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-2,4-dinitrobenzamide, also known as MPD, is a chemical compound that has gained significant attention in the field of scientific research. Its unique properties and mechanism of action have made it a popular choice for various applications in the laboratory setting.
Scientific Research Applications
N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-2,4-dinitrobenzamide has been extensively studied for its potential use as a selective inhibitor of protein kinase R (PKR), an enzyme that plays a crucial role in the innate immune response to viral infections. N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-2,4-dinitrobenzamide has also been investigated for its ability to inhibit the growth of cancer cells, specifically in breast cancer and leukemia. Additionally, N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-2,4-dinitrobenzamide has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
Mechanism of Action
N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-2,4-dinitrobenzamide functions as a selective inhibitor of PKR by binding to its RNA-binding domain, thereby preventing its activation and subsequent downstream signaling. This inhibition of PKR activity leads to a decrease in the production of interferons and cytokines, which are responsible for the immune response to viral infections. In cancer cells, N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-2,4-dinitrobenzamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth.
Biochemical and Physiological Effects:
N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-2,4-dinitrobenzamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of PKR activity, the induction of cell cycle arrest and apoptosis in cancer cells, and the reduction of inflammatory cytokine production. Additionally, N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-2,4-dinitrobenzamide has been shown to have low toxicity levels in vitro, making it a promising candidate for further research.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-2,4-dinitrobenzamide is its selectivity for PKR, which allows for the specific inhibition of this enzyme without affecting other cellular processes. Additionally, N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-2,4-dinitrobenzamide has been shown to have low toxicity levels in vitro, making it a safe and promising candidate for further research. However, one limitation of N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-2,4-dinitrobenzamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for the research of N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-2,4-dinitrobenzamide, including its potential use in the treatment of viral infections, cancer, and inflammatory diseases. Additionally, further studies are needed to investigate the potential side effects of N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-2,4-dinitrobenzamide and its long-term effects on cellular processes. Finally, the development of more efficient synthesis methods for N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-2,4-dinitrobenzamide could lead to its broader use in scientific research.
properties
IUPAC Name |
N-[1-[(2-methylphenyl)methyl]pyrazol-3-yl]-2,4-dinitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O5/c1-12-4-2-3-5-13(12)11-21-9-8-17(20-21)19-18(24)15-7-6-14(22(25)26)10-16(15)23(27)28/h2-10H,11H2,1H3,(H,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYZAXHJLUUDJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CC(=N2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-imino-2-[(2-phenoxyethyl)thio]-6-(3,4,5-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4720870.png)
![2-(4-methylphenyl)-1,2,4-triazaspiro[4.5]decan-3-one](/img/structure/B4720871.png)

![N-{[1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide](/img/structure/B4720894.png)
![3-[(4-benzyl-1-piperazinyl)carbonyl]-5-(2-furyl)-2-methyl-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B4720905.png)
![4-({3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid](/img/structure/B4720915.png)
![N-allyl-2-[(mesitylsulfonyl)amino]benzamide](/img/structure/B4720917.png)
![2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-fluorophenyl)acetamide](/img/structure/B4720920.png)
![1-[(2-bromo-4-chlorophenoxy)methyl]-N-(5-methyl-2-pyridinyl)-1H-pyrazole-3-carboxamide](/img/structure/B4720923.png)

![N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2,2-diphenylacetamide](/img/structure/B4720951.png)
![4-[3-(butylamino)-2-(2-furoylamino)-3-oxo-1-propen-1-yl]phenyl 4-methylbenzenesulfonate](/img/structure/B4720955.png)
![2-[4-(4-chloro-3-nitrobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B4720963.png)